6-(Thiophen-3-yl)hexan-1-ol
Description
6-(Thiophen-3-yl)hexan-1-ol is a substituted aliphatic alcohol characterized by a hexanol backbone with a thiophen-3-yl group at the sixth carbon. The thiophene ring, a sulfur-containing aromatic heterocycle, introduces unique electronic and steric properties distinct from purely aliphatic or benzene-substituted analogs. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, as indicated by its classification among "building blocks" and "bio-active molecules" in supplier catalogs . Its molecular formula is $ \text{C}{10}\text{H}{16}\text{OS} $, with a molar mass of 184.3 g/mol.
Properties
CAS No. |
88940-95-8 |
|---|---|
Molecular Formula |
C10H16OS |
Molecular Weight |
184.30 g/mol |
IUPAC Name |
6-thiophen-3-ylhexan-1-ol |
InChI |
InChI=1S/C10H16OS/c11-7-4-2-1-3-5-10-6-8-12-9-10/h6,8-9,11H,1-5,7H2 |
InChI Key |
DIAJAQCMSQHEBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-(Thiophen-3-yl)hexan-1-ol with structurally and functionally related compounds, focusing on physicochemical properties, reactivity, and biological data.
Positional Isomers: this compound vs. 6-(Thiophen-3-yl)hexan-2-ol
- Structural Differences : The hydroxyl group position (C1 vs. C2) alters hydrogen-bonding capacity and steric interactions.
- Physicochemical Properties :
- Boiling Point : Primary alcohols (C1) typically exhibit higher boiling points than secondary alcohols (C2) due to stronger intermolecular hydrogen bonding. For example, hexan-1-ol (157–158°C) has a higher boiling point than hexan-2-ol (136–138°C). Extrapolating, this compound likely has a higher boiling point than its C2 isomer.
- Solubility : Both isomers are expected to have moderate solubility in polar solvents due to the hydroxyl group, but the thiophene ring may reduce water solubility compared to aliphatic alcohols.
Aliphatic Alcohols: Hexan-1-ol and Hexanal
- Boiling Points : Hexan-1-ol (157–158°C) has a significantly higher boiling point than hexanal (128–130°C) due to hydrogen bonding in alcohols versus dipole-dipole interactions in aldehydes. This compound, with a larger molar mass (184.3 vs. 102.17 g/mol for hexan-1-ol), is expected to have a higher boiling point, though the thiophene’s hydrophobicity may temper this effect.
- Chemical Reactivity: Oxidation: Hexan-1-ol oxidizes to hexanal and further to hexanoic acid, while this compound may exhibit slower oxidation due to steric hindrance from the thiophene ring. Rancidity: Hexanal contributes to rancid odors in food via lipid oxidation . The thiophene derivative is unlikely to participate in similar pathways due to its stabilized aromatic system.
Thiophene-Containing Analogs
- 3-Sulfanylhexan-1-ol (): This compound, featuring a sulfhydryl group, has distinct odor properties due to sulfur’s volatility. In contrast, this compound’s thiophene ring may impart milder, less pungent aromas, akin to thiophene’s role in fragrance chemistry.
- 6-(Thiophen-2-yl)hexanoic Acid (): The carboxylic acid derivative highlights how functional group substitution (alcohol vs. acid) alters acidity and biological activity. The thiophene’s position (2- vs. 3-yl) may also affect electronic interactions in coordination chemistry.
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